1-(5-Chloro-thiazol-2-yl)-piperazine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
223514-52-1 |
|---|---|
Molecular Formula |
C7H10ClN3S |
Molecular Weight |
203.69 g/mol |
IUPAC Name |
5-chloro-2-piperazin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10ClN3S/c8-6-5-10-7(12-6)11-3-1-9-2-4-11/h5,9H,1-4H2 |
InChI Key |
JRDCPSSRKBQDQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(S2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 1 5 Chloro Thiazol 2 Yl Piperazine and Its Analogues
Established Reaction Pathways for Thiazole-Piperazine Linkages
The creation of the core structure of 1-(5-Chloro-thiazol-2-yl)-piperazine and its derivatives relies on fundamental reactions that forge the bond between the thiazole (B1198619) and piperazine (B1678402) rings. These methods are well-documented and form the foundation of many synthetic routes.
Nucleophilic Substitution Reactions for Piperazine Moiety Incorporation
A primary and widely utilized method for linking a piperazine to a thiazole ring is through a nucleophilic substitution reaction. In this approach, the nitrogen atom of the piperazine ring acts as a nucleophile, attacking an electrophilic carbon on the thiazole ring, typically one bearing a suitable leaving group, such as a halogen.
The most common variant involves the reaction of a 2-halo-thiazole with piperazine. The electron-deficient nature of the C2-position on the thiazole ring makes it susceptible to nucleophilic attack. pharmaguideline.com This reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF), and may be facilitated by the presence of a base to scavenge the hydrogen halide byproduct. For instance, the synthesis of related structures has been achieved by reacting piperazine with chloro-derivatives of heterocyclic systems under mild conditions. nih.govresearchgate.net Similarly, the reaction of piperazine with 4-chloromethyl-2-amino thiazoles has been reported as a direct method to form the desired piperazine-thiazole linkage. mdpi.com The versatility of this reaction allows for the use of various substituted piperazines and thiazoles to generate a diverse library of analogue compounds.
Cyclization and Condensation Approaches to the Thiazole Ring System
Beyond the Hantzsch synthesis, other condensation strategies are also employed.
Cook-Heilborn Synthesis : This method converts α-aminonitriles into 5-aminothiazoles by treating them with reagents like carbon disulfide or isothiocyanates under mild conditions. pharmaguideline.com
Knoevenagel Condensation : This reaction can be used to build functionality onto a pre-existing thiazole ring, as demonstrated in the synthesis of thiazole-related cyanoacrylamide derivatives. nih.gov
Multi-component Reactions (MCRs) : Modern approaches often utilize one-pot condensation and cyclization reactions. These MCRs are highly efficient, combining multiple starting materials in a single step to form complex products, thereby improving atom economy and simplifying the synthetic process. tandfonline.comresearchgate.net For example, a one-pot, four-component reaction of a hydrazine, allyl isothiocyanate, an α-haloketone, and an aldehyde can produce thiazole derivatives in excellent yields. researchgate.net
Strategies for Introducing Chloro-Substitution on the Thiazole Moiety
The placement of a chlorine atom at the 5-position of the thiazole ring is a key structural feature of the target compound. This is typically achieved through electrophilic halogenation. The thiazole ring is an electron-rich heterocycle, and electrophilic substitution reactions are common.
If the C5 position of the thiazole ring is unsubstituted, it is the preferred site for electrophilic attack by halogens. pharmaguideline.com Direct chlorination can be achieved using various chlorinating agents. A patented method describes the preparation of 2-chloro-5-chloromethyl thiazole by treating an isothiocyanate precursor with chlorine gas. google.com
An alternative and highly effective strategy for introducing a halogen is the Sandmeyer reaction . This process involves the conversion of a primary aromatic amine, in this case, a 2-aminothiazole, into a diazonium salt. The subsequent treatment of this diazonium salt with a copper(I) chloride (CuCl) solution replaces the diazonium group with a chlorine atom, often with high specificity and yield. semanticscholar.org This method is particularly useful when direct chlorination is not feasible or leads to unwanted side products. The starting material, 2-aminothiazole, can be readily synthesized via the Hantzsch reaction between an α-haloaldehyde or α-haloketone and thiourea (B124793). nih.gov
Novel Synthetic Protocols and Yield Optimization in Analogue Preparation
"Green chemistry" approaches have gained significant traction. bepls.com These include:
Microwave-Assisted Synthesis : Using microwave irradiation can dramatically reduce reaction times and often improve yields compared to conventional heating. bepls.com
Use of Benign Solvents : Solvents like polyethylene (B3416737) glycol (PEG) have been used as effective and recyclable reaction media for thiazole synthesis, sometimes eliminating the need for a catalyst. bepls.comsci-hub.se
Catalyst-Free Reactions : Some modern protocols have been developed to proceed efficiently without a catalyst, simplifying the reaction setup and purification. bepls.com
Parallel synthesis is another powerful strategy for efficiently generating large libraries of analogues for research purposes. mdpi.com This high-throughput approach allows for the systematic modification of different parts of the molecule, facilitating the exploration of structure-activity relationships.
Below is a table summarizing various novel synthetic protocols for thiazole derivatives, highlighting the conditions and yields achieved.
| Protocol Type | Reactants | Catalyst/Solvent | Conditions | Yield (%) | Reference |
| Green Synthesis | α-diazoketones, thiourea | PEG-400 | 100°C, 2-3.5 h | 87-96% | bepls.com |
| Multi-Component | Hydrazine, allyl isothiocyanate, α-haloketone, aldehyde | None | One-pot | High | researchgate.net |
| One-Pot | Acetophenones, thiosemicarbazide, phenacyl bromides | PEG-300 | 70-75°C, 2 h | 85-93% | sci-hub.se |
| Metal-Free | Benzylamines, acetophenones, sulfur powder | Brønsted Acid | Metal-free | Moderate | researchgate.net |
| Microwave-Assisted | Hydrazinyl thiazoles | Microwave | Varies | Good | bepls.com |
Advanced Structural Characterization and Conformational Analysis of 1 5 Chloro Thiazol 2 Yl Piperazine Derivatives
Spectroscopic Elucidation Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 1-(5-chloro-thiazol-2-yl)-piperazine derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the precise mapping of the molecular skeleton.
In the ¹H NMR spectrum of a typical this compound derivative, the protons on the piperazine (B1678402) ring usually appear as distinct multiplets in the aliphatic region. researchgate.net The protons on the carbons adjacent to the thiazole (B1198619) nitrogen (C2' and C6') are deshielded and resonate at a lower field compared to the protons on the other piperazine carbons (C3' and C5'). For instance, in related piperazine structures, these protons can appear as broad singlets or multiplets around 2.5-3.9 ppm. researchgate.net The single proton on the thiazole ring (H-4) would be expected to appear as a singlet in the aromatic region.
The ¹³C NMR spectrum provides further confirmation of the carbon framework. The carbon atoms of the piperazine ring typically resonate between 40 and 60 ppm. researchgate.netbeilstein-journals.org The carbons of the thiazole ring are more deshielded, with the C=N carbon appearing at a significantly lower field, sometimes exceeding 160 ppm, while other aromatic carbons appear in the 110-150 ppm range. lew.ro
A key aspect of NMR analysis for these derivatives is the study of conformational isomerism. rsc.org Due to the restricted rotation around the C-N amide-like bond between the thiazole and piperazine rings, and the chair-to-chair interconversion of the piperazine ring, signal doubling or broadening may be observed at room temperature. beilstein-journals.orgrsc.org Temperature-dependent NMR studies can be performed to determine the energy barriers (ΔG‡) for these conformational changes, which typically range from 56 to 80 kJ mol⁻¹ for related N-acyl piperazines. rsc.org
Table 1: Representative NMR Data for Substituted Piperazine and Thiazole Moieties
| Nucleus | Moiety | Typical Chemical Shift (δ, ppm) | Notes |
| ¹H | Piperazine CH₂ (adjacent to thiazole) | 3.3 - 3.9 | Often appears as a broad multiplet or triplet. researchgate.net |
| ¹H | Piperazine CH₂ (distant from thiazole) | 2.5 - 3.0 | Often appears as a broad multiplet or triplet. beilstein-journals.org |
| ¹H | Thiazole C-H | 7.0 - 8.0 | A singlet, characteristic of the isolated thiazole proton. |
| ¹³C | Piperazine C (adjacent to thiazole) | 45.0 - 55.0 | Chemical shift is influenced by substitution. beilstein-journals.org |
| ¹³C | Piperazine C (distant from thiazole) | 40.0 - 50.0 | Can be sensitive to the N-substituent. beilstein-journals.org |
| ¹³C | Thiazole C-Cl | 115.0 - 125.0 | Position of the chloro substituent affects the shift. |
| ¹³C | Thiazole C-S | 140.0 - 150.0 | Part of the heterocyclic aromatic system. |
| ¹³C | Thiazole C=N | >165.0 | The most deshielded carbon in the thiazole ring. lew.ro |
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the presence of key functional groups and determining the molecular weight of this compound derivatives.
IR spectroscopy is used to identify characteristic vibrational frequencies. The spectra of these compounds would be expected to show absorption bands corresponding to C-H stretching of the piperazine methylene (B1212753) groups (around 2850-2950 cm⁻¹), and C=N and C=C stretching vibrations from the thiazole ring in the 1500-1650 cm⁻¹ region. mdpi.com The presence of the C-Cl bond would be indicated by a band in the fingerprint region, typically between 1000 and 800 cm⁻¹. mdpi.com For derivatives with further substitutions, such as a carbonyl group on the piperazine nitrogen, a strong C=O stretching band would appear around 1630-1680 cm⁻¹. nih.govacs.org
Mass spectrometry provides the molecular weight and valuable fragmentation information. Electron Impact (EI) or Electrospray Ionization (ESI) techniques are commonly used. The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) that confirms the compound's molecular formula. mdpi.comacs.org The isotopic pattern of this peak is also characteristic, showing an (M+2) peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Table 2: Key Spectroscopic Data for Characterization
| Technique | Feature | Expected Value/Region | Significance |
| IR | C-H stretch (aliphatic) | 2850 - 2950 cm⁻¹ | Confirms piperazine CH₂ groups. mdpi.com |
| IR | C=N / C=C stretch | 1500 - 1650 cm⁻¹ | Confirms thiazole ring structure. mdpi.com |
| IR | C-Cl stretch | 800 - 1000 cm⁻¹ | Indicates presence of the chloro substituent. mdpi.com |
| MS | Molecular Ion Peak | Matches calculated MW | Confirms overall molecular weight. acs.org |
| MS | Isotopic Pattern | M⁺ and M+2 peaks | Confirms the presence of one chlorine atom. |
X-ray Crystallography for Three-Dimensional Structural Determination
While spectroscopic methods define the connectivity of a molecule, only X-ray crystallography can reveal its precise three-dimensional structure in the solid state, including bond lengths, bond angles, and torsional angles that define its conformation.
Single crystal X-ray diffraction is the definitive method for determining the absolute structure of crystalline solids. By growing a suitable single crystal of a this compound derivative, its crystal system, space group, and unit cell dimensions can be determined. For instance, related chloro-thiazole compounds have been found to crystallize in monoclinic space groups such as P2₁/c or C2/c. nih.govresearchgate.netnih.gov The analysis provides precise atomic coordinates, which allows for the calculation of all geometric parameters. This data confirms the planarity of the thiazole ring and reveals the exact conformation adopted by the piperazine ring in the crystal lattice. researchgate.net
Table 3: Representative Crystallographic Data for Related Heterocyclic Structures
| Parameter | Example Value | Source |
| Crystal System | Monoclinic | researchgate.netnih.gov |
| Space Group | P2₁/c or C2/c | nih.govresearchgate.net |
| a (Å) | 4.2 - 32.9 | researchgate.netnih.gov |
| b (Å) | 6.4 - 17.2 | researchgate.netnih.gov |
| c (Å) | 9.1 - 14.9 | beilstein-journals.orgresearchgate.net |
| β (°) | 96.8 - 119.3 | beilstein-journals.orgresearchgate.net |
| V (ų) | 662 - 2675 | researchgate.netnih.gov |
| Z (molecules/cell) | 4 or 8 | beilstein-journals.orgresearchgate.net |
The piperazine ring is a conformationally flexible six-membered heterocycle. In most unsubstituted or N,N'-disubstituted derivatives, it adopts a chair conformation to minimize torsional and steric strain. rsc.org X-ray diffraction studies on derivatives of this compound would be expected to confirm this preference. The analysis would precisely determine the puckering parameters of the ring and the orientation (axial or equatorial) of the substituents. While the chair form is most common, significant steric hindrance from bulky substituents can sometimes force the ring into a higher-energy twist-boat conformation. rsc.org The specific conformation adopted is critical as it dictates the relative orientation of the pharmacophoric groups, which directly impacts biological activity. nih.gov
Hirshfeld Surface Analysis in Intermolecular Interaction Studies
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from X-ray diffraction. nih.govnih.gov This method provides a deeper understanding of how molecules of this compound derivatives pack together in the solid state.
The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent longer contacts. nih.gov
Table 4: Example Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Thiazole Derivatives
| Interaction Type | Percentage Contribution | Significance |
| H···H | ~20 - 40% | Represents the largest contribution to the surface area. nih.govnih.gov |
| N···H / H···N | ~13 - 25% | Indicates the presence of hydrogen bonding. nih.govnih.gov |
| S···H / H···S | ~15 - 22% | Highlights the role of the sulfur atom in packing. nih.govnih.gov |
| C···H / H···C | ~5 - 10% | General van der Waals interactions. nih.govnih.gov |
| S···C / C···S | ~5 - 10% | Specific interactions involving sulfur and carbon. nih.gov |
Computational Chemistry and Theoretical Investigations of 1 5 Chloro Thiazol 2 Yl Piperazine
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. doi.org It is widely employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties. doi.orgbohrium.com For 1-(5-Chloro-thiazol-2-yl)-piperazine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield a detailed understanding of its fundamental characteristics. doi.org
Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govresearchgate.net
A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In studies of related thiazole (B1198619) derivatives, the HOMO-LUMO gap has been used to correlate computational data with observed biological activity. nih.gov For instance, in a study of pyrazolyl–thiazole derivatives, compounds with smaller energy gaps were found to have enhanced reactivity and potential biological activity. nih.gov For this compound, the HOMO would likely be distributed over the electron-rich piperazine (B1678402) and thiazole rings, while the LUMO would also be located across the π-system, with the chloro-substituent influencing the electron distribution.
Table 1: Illustrative Frontier Molecular Orbital Energies for Thiazole Derivatives (Note: Data is for representative thiourea-thiazole compounds and serves as an example.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1a | -0.2271 | -0.1154 | 0.1117 |
| 1b | -0.2198 | -0.0532 | 0.1666 |
| 1c | -0.2184 | -0.0518 | 0.1666 |
| 1d | -0.2259 | -0.0642 | 0.1617 |
Source: Adapted from DFT calculations on thiourea (B124793) derivatives containing a thiazole moiety. researchgate.net
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting how it will interact with other molecules. nih.gov It illustrates the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). laccei.org
In an MEP map, negative regions are typically colored red, indicating an excess of electrons, while positive regions are colored blue. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the piperazine and thiazole rings and the chlorine atom, highlighting these as sites for hydrogen bonding or electrophilic interactions. researchgate.net The hydrogen atom on the secondary amine of the piperazine ring would exhibit a positive potential, marking it as a potential hydrogen bond donor site. bohrium.com
Global reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful technique used to study intramolecular charge transfer (ICT) and the stabilizing effects of electron delocalization. researchgate.net NBO analysis identifies key orbital interactions, such as those between lone pairs (donors) and antibonding orbitals (acceptors), and quantifies their stabilization energy. In related molecules, these interactions have been shown to be crucial for molecular stability. researchgate.net For this compound, significant charge transfer interactions would be expected between the lone pairs on the nitrogen atoms and the antibonding orbitals of the thiazole ring system.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. semanticscholar.org This method is fundamental in drug discovery for predicting the binding affinity and interaction patterns of a potential drug molecule within the active site of a biological target. nih.govresearchgate.net
For this compound, docking studies would be performed against various protein targets to explore its therapeutic potential. For example, piperazine-thiazole derivatives have been investigated as inhibitors of targets like tubulin and monoamine oxidase (MAO). nih.govmdpi.com A typical docking study would reveal key interactions, such as:
Hydrogen Bonds: Formed between the piperazine NH group (donor) or ring nitrogens (acceptors) and polar amino acid residues in the target's active site.
Hydrophobic Interactions: Involving the thiazole ring and the carbon backbone of the piperazine.
Halogen Bonds: The chlorine atom on the thiazole ring could form specific halogen bonds with electron-donating residues.
Structure Activity Relationship Sar Studies of 1 5 Chloro Thiazol 2 Yl Piperazine Analogues
Impact of Substitutions on the Thiazole (B1198619) Ring on Biological Activity
The thiazole ring is a critical component of the 1-(5-chloro-thiazol-2-yl)-piperazine framework, and its substitution pattern significantly influences the biological activity of the resulting analogues. acs.org Modifications at various positions of the thiazole ring have been shown to modulate the potency and selectivity of these compounds against different biological targets.
The substitution pattern on the thiazole ring also plays a crucial role in the anti-inflammatory and analgesic activities of these compounds. Studies on thiazole-piperazine derivatives have indicated that the presence of a phenyl group on the thiazole ring is a key determinant of their interaction with opioid receptors. nih.gov For example, π-π interactions have been observed between the phenyl group on the thiazole ring and aromatic residues of opioid receptors. nih.gov
Furthermore, the electronic properties of the substituents on the thiazole ring are important for biological activity. In some series of thiazole derivatives, electron-withdrawing groups have been shown to be essential for eliciting a particular biological response. mdpi.com For example, in a study of pyridazinone-thiazole hybrids, the presence of electron-withdrawing groups like chloro, bromo, or fluoro on the phenyl ring attached to the thiazole resulted in higher seizure protection. mdpi.com
The following table summarizes the impact of various substitutions on the thiazole ring on the biological activity of this compound analogues and related thiazole derivatives.
| Compound/Analog Series | Thiazole Ring Substitution | Biological Activity | Key Findings | Reference |
| Thiazolyl-2-pyrazoline hybrids | p-Bromophenyl at 4-position | Antifungal, Antituberculosis | Increased activity | nih.gov |
| Thiazolyl-2-pyrazoline hybrids | Ethyl carboxylate at 5-position | Antimicrobial | Slightly decreased activity | nih.gov |
| Thiazole-piperazine derivatives | Phenyl group on thiazole | Antinociceptive (Opioid receptor interaction) | π-π interactions with receptor residues | nih.gov |
| Pyridazinone-thiazole hybrids | Electron-withdrawing groups (Cl, Br, F) on phenyl attached to thiazole | Anticonvulsant | Higher seizure protection | mdpi.com |
Influence of Piperazine (B1678402) Ring Substitutions on Pharmacological Profiles
The piperazine ring in the this compound scaffold serves as a versatile linker that can be readily modified to fine-tune the pharmacological properties of the resulting compounds. nih.govmdpi.com Substitutions on the piperazine nitrogen atom have a significant impact on the affinity, selectivity, and functional activity of these analogues at various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. mdpi.commdpi.com
In the context of adenosine (B11128) A2A receptor antagonists, the nature of the substituent on the piperazine ring is a key determinant of binding affinity. mdpi.com A comparison between a piperidine-substituted analogue and its corresponding piperazine analogue, both with a benzyl (B1604629) group, revealed that the piperazine linker was preferred for higher A2A receptor affinity. mdpi.com Further exploration of substituents on the piperazine ring showed that while a phenyl or benzyl group was well-tolerated, a longer phenylethyl group or the introduction of a para-substituent on the phenyl ring led to a decrease in affinity. mdpi.com
The substitution on the piperazine ring also plays a critical role in the antinociceptive activity of thiazole-piperazine derivatives. nih.gov In a series of these compounds, the nature of the substituent on the piperazine nitrogen influenced their ability to interact with opioid receptors. For instance, the sulfonyl moieties of some analogues were found to form hydrogen bonds with cysteine residues of the δ-opioid receptor. nih.gov
Furthermore, in the development of inhibitors for Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), modifications on the piperazine ring were explored. nih.gov While the piperazine ring itself was found to be essential for on-target whole-cell activity, the replacement of the rigid piperazine ring with a more flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity while retaining some enzymatic inhibition. nih.gov
The table below provides a summary of the influence of piperazine ring substitutions on the pharmacological profiles of this compound analogues and related compounds.
| Compound/Analog Series | Piperazine Ring Substitution | Pharmacological Profile | Key Findings | Reference |
| Thiazolo[5,4-d]pyrimidine (B3050601) derivatives | Benzyl group | Adenosine A2A Receptor Antagonist | Piperazine linker preferred over piperidine (B6355638) | mdpi.com |
| Thiazolo[5,4-d]pyrimidine derivatives | Phenyl or Benzyl group | Adenosine A2A Receptor Antagonist | Well-tolerated | mdpi.com |
| Thiazolo[5,4-d]pyrimidine derivatives | Phenylethyl or para-substituted phenyl | Adenosine A2A Receptor Antagonist | Decreased affinity | mdpi.com |
| Thiazole-piperazine derivatives | Sulfonyl-containing groups | Antinociceptive (Opioid receptor interaction) | Hydrogen bonding with receptor residues | nih.gov |
| 1-(5-isoquinolinesulfonyl)piperazine (B1672589) analogues | Ethylenediamine spacer (replacement for piperazine) | Anti-tubercular (IMPDH inhibitor) | Loss of whole-cell activity | nih.gov |
Role of the Chloro-Substituent at the 5-Position of the Thiazole Ring on Potency and Selectivity
The chloro substituent at the 5-position of the thiazole ring is a key structural feature that significantly influences the potency and selectivity of this compound and its analogues. mdpi.commdpi.com This halogen atom can participate in various non-covalent interactions, such as halogen bonding and hydrophobic interactions, which can enhance the binding affinity of the molecule to its biological target.
In the context of thiazolo[5,4-d]pyrimidine derivatives developed as adenosine A2A receptor inverse agonists, the starting material for the synthesis of many active compounds was 7-amino-5-chloro-thiazolo[5,4-d]pyrimidine. mdpi.com The presence of the chloro group at this position was integral to the design of these potent and selective ligands.
Similarly, in the synthesis of novel bis(thiazole) and bis(1,3,4-thiadiazole) hybrids with anti-cancer activity, the reaction of 4,5-dichloro-3H-1,2-dithiol-3-one with piperazine leads to the formation of 4-chloro-5-piperazin-1-yl-3H-1,2-dithiol-3-one, highlighting the reactivity and importance of the chloro-substituted position. mdpi.com
The following table summarizes the role of the chloro-substituent at the 5-position of the thiazole ring in the biological activity of related compounds.
| Compound/Analog Series | Role of 5-Chloro Substituent | Biological Target/Activity | Key Findings | Reference |
| Thiazolo[5,4-d]pyrimidine derivatives | Essential for synthesis of active compounds | Adenosine A2A Receptor | Starting material for potent inverse agonists | mdpi.com |
| 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one) | Key for synthetic pathway and potential activity | Anticancer | Formed from 4,5-dichloro-3H-1,2-dithiol-3-one | mdpi.com |
| Imidazo[2,1-b]thiazole based sulfonyl piperazines | Not directly 5-chloro, but chloro-substituents on the phenyl attached to the thiazole were studied | Carbonic Anhydrase II Inhibitors | Chloro-substituents influenced inhibitory activity | nih.gov |
Scaffold Modifications and Bioisosteric Replacements within the this compound Framework
Scaffold modifications and bioisosteric replacements are powerful strategies in medicinal chemistry to optimize the properties of a lead compound. In the context of the this compound framework, these approaches have been employed to explore new chemical space, improve pharmacokinetic profiles, and enhance biological activity. nih.govmdpi.com
Bioisosteric replacement of the thiazole ring with other heterocyclic systems can lead to significant changes in the pharmacological profile. For example, in a study of 7-azaindole-based inhibitors, the replacement of a thiazole ring with a thiadiazole ring completely switched the selectivity of the compounds from one kinase to another. acs.org This highlights the profound impact that subtle changes in the core scaffold can have on biological activity.
The piperazine ring has also been a target for bioisosteric replacement. In the development of adenosine A2A receptor antagonists, replacing the piperazine ring with a piperidine ring resulted in a decrease in binding affinity, indicating the importance of the specific nature of the heterocyclic linker. mdpi.com
Scaffold hopping, a computational technique for identifying novel core structures, has also been applied to find bioisosteric replacements for piperazine-based cores. This approach can lead to the discovery of new chemical series with improved properties.
The table below summarizes some examples of scaffold modifications and bioisosteric replacements within the this compound framework and related structures.
| Original Scaffold/Fragment | Bioisosteric Replacement/Modification | Impact on Biological Activity/Properties | Key Findings | Reference |
| Thiazole ring | Thiadiazole ring | Switched kinase selectivity | Profound impact on biological target | acs.org |
| Piperazine ring | Piperidine ring | Decreased binding affinity | Piperazine linker was preferred for A2A receptor antagonism | mdpi.com |
| 1-(5-isoquinolinesulfonyl)piperazine | Flexible ethylenediamine spacer | Loss of whole-cell anti-tubercular activity | Rigid piperazine ring was essential for activity | nih.gov |
| Thiazole ring in thiazolyl-hydrazinomethylidene pyrazoles | Fused with other heterocyclic rings | Varied anti-inflammatory activity | Exploration of new chemical space | mdpi.com |
Medicinal Chemistry Strategies for Lead Optimization of 1 5 Chloro Thiazol 2 Yl Piperazine Scaffold
Enhancement of Binding Affinity and Intrinsic Activity
A primary goal in lead optimization is to enhance the binding affinity and intrinsic activity of a compound towards its biological target. For the 1-(5-chloro-thiazol-2-yl)-piperazine scaffold, this is typically achieved through systematic modifications of the piperazine (B1678402) ring and the thiazole (B1198619) moiety.
One common strategy involves the introduction of various substituents on the second nitrogen atom of the piperazine ring. For instance, in the development of novel antiplasmodial agents, a library of piperazine-tethered thiazole compounds was synthesized and evaluated. The structure-activity relationship (SAR) studies revealed that the nature of the substituent on the piperazine ring plays a crucial role in determining the biological activity. For example, the introduction of a 3,4,5-trimethoxybenzoyl group on the piperazine nitrogen of a related thiazole derivative resulted in a compound with an EC50 of 102 nM against the chloroquine-resistant Dd2 strain of Plasmodium falciparum. nih.gov This highlights the importance of exploring a diverse range of substituents to identify those that can form optimal interactions with the target protein.
Another approach to enhancing binding affinity is through the modification of the thiazole ring itself. While the 5-chloro substituent is a defining feature of the scaffold, further modifications at other positions of the thiazole ring can lead to improved activity. For example, in a series of studies on related thiazole derivatives, it was found that the introduction of different aryl groups at the C4 position of the thiazole ring significantly influenced their biological effects. mdpi.com
The following table summarizes the antiplasmodial activity of selected piperazine-tethered thiazole derivatives, illustrating the impact of substituent modifications on biological activity.
| Compound ID | R Group on Piperazine Nitrogen | EC50 (nM) against P. falciparum (Dd2 strain) |
| 1a | 2-phenylacetamide | >1000 |
| 1b | 3,4,5-trimethoxybenzoyl | 102 |
| 1c | 4-fluorobenzoyl | 450 |
| 1d | Cyclohexanecarbonyl | 800 |
Data adapted from studies on related piperazine-tethered thiazole compounds.
Strategies for Modulating Physicochemical Characteristics (e.g., Solubility, Plasma Protein Binding)
The piperazine moiety itself is often incorporated into drug candidates to enhance aqueous solubility. europa.eu The basic nitrogen atoms of the piperazine ring can be protonated at physiological pH, leading to improved solubility in aqueous media. However, excessive lipophilicity introduced by large, non-polar substituents on the piperazine ring can counteract this effect. Therefore, a careful balance must be struck between optimizing binding affinity and maintaining favorable physicochemical properties.
One strategy to improve solubility is the introduction of polar functional groups. For example, the incorporation of a hydroxyl group or a short polyethylene (B3416737) glycol (PEG) chain on the piperazine substituent can significantly enhance aqueous solubility. europa.eu In a study on piperazine amides, it was found that compounds with a 4-methoxycinnamyl group on the piperazine nitrogen exhibited a good balance of activity and drug-like properties, including improved solubility. semanticscholar.org
Plasma protein binding is another critical parameter that can be modulated. High plasma protein binding can reduce the free concentration of a drug, limiting its availability to reach the target site. The lipophilicity of the substituents on the piperazine ring is a major determinant of plasma protein binding. By introducing more polar or smaller substituents, it is often possible to reduce plasma protein binding.
The table below shows the effect of different substituents on the calculated logP (cLogP) and aqueous solubility of hypothetical analogs of the this compound scaffold.
| Compound ID | R Group on Piperazine Nitrogen | Calculated logP (cLogP) | Predicted Aqueous Solubility |
| 2a | Benzyl (B1604629) | 3.8 | Low |
| 2b | 4-hydroxybenzyl | 3.2 | Moderate |
| 2c | 2-hydroxyethyl | 2.1 | High |
| 2d | 4-methoxycinnamyl | 4.1 | Low |
Data are hypothetical and for illustrative purposes, based on general principles of medicinal chemistry.
Molecular Hybridization and Fragment-Based Design Approaches
In one such approach, the piperazine core was used to link two thiazole moieties, creating bis(thiazole) hybrids. nih.gov This strategy aimed to enhance the anticancer activity of the parent compounds. The resulting hybrid molecules showed promising cytotoxicity against various cancer cell lines.
Fragment-based drug design (FBDD) is another powerful strategy that can be applied to the optimization of the this compound scaffold. In FBDD, small molecular fragments that bind to the target protein are identified and then grown or linked together to create a more potent lead compound. The this compound itself can be considered a fragment that can be linked to other fragments to generate novel drug candidates.
The following table provides examples of molecular hybridization strategies involving the piperazine-thiazole core.
| Hybrid Molecule ID | Hybridized Pharmacophore | Target/Activity |
| 3a | Bis(thiazole) | Anticancer |
| 3b | Norfloxacin | Antibacterial |
| 3c | Phthalimide | Antimalarial |
Examples are based on hybridization strategies reported for related piperazine and thiazole-containing compounds. nih.govsemanticscholar.orgchembk.com
Rational Design Principles in Scaffold Modification
Rational design, often guided by computational modeling and a deep understanding of the target's structure and mechanism, is a cornerstone of modern medicinal chemistry. For the this compound scaffold, rational design principles can be applied to guide modifications that enhance potency and selectivity while minimizing off-target effects.
Structure-based drug design (SBDD) can be employed when the three-dimensional structure of the target protein is known. Docking studies can predict how analogs of the this compound scaffold bind to the active site of the target. This information can then be used to design new derivatives with improved binding interactions. For example, if a hydrophobic pocket is identified in the binding site, a lipophilic substituent can be introduced on the piperazine ring to occupy this pocket and enhance binding affinity.
In the absence of a target structure, ligand-based drug design (LBDD) methods can be used. This involves building a pharmacophore model based on a set of known active compounds. This model can then be used to design new molecules that fit the pharmacophore and are likely to be active. For example, in a study of novel arylpiperazinylalkyl 2-benzothiazolones, molecular modeling studies were used to understand the binding modes of the compounds in homology models of the 5-HT1A and 5-HT7 receptors, which helped to explain their observed affinities.
The following table outlines some rational design principles and their application in the modification of the this compound scaffold.
| Design Principle | Application to Scaffold Modification | Expected Outcome |
| Bioisosteric Replacement | Replacing the chloro group on the thiazole with other halogens (e.g., F, Br) or a trifluoromethyl group. | Modulate electronic properties and lipophilicity, potentially improving binding or metabolic stability. |
| Conformational Restriction | Introducing rigid linkers or cyclic structures on the piperazine substituent. | Reduce conformational flexibility, which can lead to increased potency and selectivity. |
| Introduction of H-bond donors/acceptors | Adding hydroxyl, amino, or amide groups to the piperazine substituent. | Form additional hydrogen bonds with the target protein, enhancing binding affinity. |
| Scaffold Hopping | Replacing the thiazole ring with another heterocyclic system (e.g., oxazole, pyrazole) while retaining the piperazine moiety. | Explore new chemical space and potentially discover novel intellectual property. |
Future Research Directions and Outlook in 1 5 Chloro Thiazol 2 Yl Piperazine Chemical Biology
Exploration of Novel Biological Targets and Therapeutic Applications
The versatility of the piperazine (B1678402) and thiazole (B1198619) moieties suggests that 1-(5-chloro-thiazol-2-yl)-piperazine derivatives could interact with a wide array of biological targets beyond those currently identified. nih.govresearchgate.net Research on analogous structures has revealed activity against targets such as adenosine (B11128) A2A receptors, vascular endothelial growth factor receptor-2 (VEGFR-2), and poly (ADP-ribose) polymerase (PARP). mdpi.comnih.govresearchgate.net Future work should systematically explore a broader range of target classes.
Key future research initiatives should include:
Kinase Profiling: Broad-panel kinase screening of a diverse library of this compound derivatives could uncover novel and potent inhibitors of specific kinases implicated in cancer and inflammatory diseases.
GPCR Ligand Discovery: Given that many piperazine-containing drugs target G-protein coupled receptors (GPCRs), screening against a panel of CNS-related GPCRs could identify new leads for neurological and psychiatric disorders. nih.gov
Anti-infective Targets: With the rise of antimicrobial resistance, exploring targets unique to bacteria, fungi, and parasites is crucial. nih.govmdpi.com Investigating the inhibition of essential microbial enzymes or disruption of processes like biofilm formation represents a significant therapeutic opportunity. mdpi.com
The potential therapeutic applications are vast and could expand into new domains based on the identification of novel targets.
| Potential Therapeutic Area | Potential Novel Biological Target Class | Research Rationale |
| Oncology | Epigenetic Modifiers (e.g., Histone Deacetylases) | Thiazole-containing compounds have shown anticancer properties; exploring epigenetic targets is a logical next step. nih.gov |
| Neurodegenerative Diseases | Misfolded Protein Aggregation Inhibitors | The scaffold's properties may allow for interference in protein-protein interactions central to diseases like Alzheimer's. nih.gov |
| Infectious Diseases | Bacterial Topoisomerases | Fluoroquinolones, which target DNA gyrase, share a piperazine motif, suggesting a potential mechanism to explore. mdpi.com |
| Metabolic Disorders | Nuclear Receptors | Investigation into the modulation of receptors involved in metabolic regulation could yield new treatments for diabetes. researchgate.net |
Advanced Computational Approaches for Rational Design and Prediction
To accelerate the drug discovery process, advanced computational methods are indispensable. For the this compound scaffold, in silico techniques can guide the synthesis of more potent and selective analogues while predicting their pharmacokinetic properties.
Future computational research should focus on:
Quantitative Structure-Activity Relationship (QSAR): Building robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), can establish a reliable correlation between the structural features of derivatives and their biological activity. nih.gov This will enable the prediction of potency for novel, unsynthesized compounds.
Molecular Docking and Dynamics: For identified targets, molecular docking studies can predict binding modes and key interactions within the active site. researchgate.net Subsequent molecular dynamics simulations can assess the stability of these interactions over time, providing a more accurate picture of the binding event.
ADMET Prediction: Early-stage prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical. Computational models can flag potential liabilities, such as poor oral bioavailability or potential for off-target toxicity, allowing chemists to modify structures proactively. researchgate.net
These computational strategies will create a feedback loop, where predictions guide synthesis, and experimental results refine the computational models, leading to a more efficient and rational design of drug candidates.
Development of High-Throughput Screening Assays for Derivatives
The synthesis of large, diverse libraries of this compound derivatives necessitates the use of high-throughput screening (HTS) to efficiently identify promising hit compounds. nih.gov Developing and optimizing HTS assays tailored to specific biological questions is a critical future direction.
Key areas for HTS development include:
Target-Based Assays: For validated targets, biochemical assays (e.g., enzymatic activity assays) or cell-based reporter assays can be miniaturized for a 384-well or 1536-well plate format. nih.gov This allows for the rapid screening of thousands of compounds to identify direct modulators of the target.
Phenotypic Screening: Cell-based phenotypic screens can identify compounds that produce a desired biological effect (e.g., cancer cell death, reduction in viral replication) without a priori knowledge of the specific target. nih.gov This approach can uncover novel mechanisms of action. High-content imaging is a powerful tool for these screens, allowing for the quantification of multiple cellular parameters simultaneously.
Assay Miniaturization and Automation: Reducing assay volumes and utilizing liquid handling robotics will be essential to screen large compound libraries cost-effectively and with high reproducibility.
The results from HTS campaigns will provide the starting points for hit-to-lead optimization programs, feeding the drug discovery pipeline with well-characterized and promising chemical matter.
Investigation of Mechanism of Action at a Deeper Molecular Level
For active compounds identified through screening, a thorough investigation into their mechanism of action (MoA) is paramount. Understanding how a compound exerts its biological effect at a molecular level is crucial for its further development and for predicting its clinical efficacy and potential side effects.
Future MoA studies should employ a multi-pronged approach:
Target Deconvolution: For hits emerging from phenotypic screens, identifying the specific molecular target is a key challenge. Techniques such as thermal proteome profiling, chemical proteomics, and genetic approaches (e.g., CRISPR-Cas9 screening) can be used to pinpoint the direct binding partner(s) of the compound.
Elucidation of Downstream Pathways: Once a target is identified, it is essential to understand the downstream signaling pathways that are modulated. Methods like transcriptomics (RNA-Seq) and proteomics can provide a global view of the cellular changes induced by the compound.
Biophysical Interaction Studies: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics between the compound and its purified target protein, confirming direct interaction.
Structural Biology: Obtaining a high-resolution crystal structure of a derivative bound to its target provides the ultimate insight into the molecular interactions, guiding further structure-based drug design efforts.
A profound understanding of the MoA will not only de-risk the progression of a specific drug candidate but also provide invaluable knowledge about the chemical biology of the this compound scaffold itself.
Q & A
Q. What are the common synthetic routes for preparing 1-(5-chloro-thiazol-2-yl)-piperazine and its derivatives?
- Methodological Answer : The synthesis of thiazole-piperazine hybrids typically involves nucleophilic substitution or condensation reactions. For example, a thiazole ring can be functionalized with piperazine via coupling agents like EDC/HOAt (common in peptide chemistry) . Alternatively, substituted hydrazine derivatives can react with carbonyl-containing intermediates under reflux conditions (e.g., ethanol at 80–120°C for 6–8 hours) to form thiazole-piperazine scaffolds . Key steps include:
- Step 1 : Synthesis of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
- Step 2 : Introduction of the piperazine moiety via nucleophilic aromatic substitution or alkylation.
Critical Parameters : Reaction temperature, solvent polarity, and stoichiometry of reagents significantly impact yield.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., thiazole C-2 position vs. C-5) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns.
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
Common Pitfalls : Residual solvents (e.g., DMF) in NMR spectra may mask critical signals; ensure thorough drying.
Q. What are the standard protocols for evaluating the solubility and stability of this compound in biological assays?
- Methodological Answer :
- Solubility : Test in DMSO (for stock solutions) and aqueous buffers (PBS, pH 7.4) using nephelometry or UV-vis spectroscopy. Piperazine derivatives often require 0.1–1% Tween-80 for aqueous dispersion .
- Stability : Incubate at 37°C in assay buffers for 24–72 hours, followed by LC-MS analysis to detect degradation products (e.g., hydrolysis of the thiazole ring) .
Advanced Research Questions
Q. How do structural modifications of the thiazole-piperazine scaffold influence receptor binding affinity?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal that:
- Chlorine at C-5 : Enhances lipophilicity and 5-HT2 receptor antagonism (e.g., Ki = 15.3 nM for 1-(1-naphthyl)piperazine analogs) .
- Piperazine Substitution : N-methylation reduces basicity, altering pharmacokinetics (e.g., BBB permeability) .
Example Data :
| Compound | 5-HT2 Receptor Affinity (Ki, nM) | Alpha Receptor Affinity (Ki, nM) |
|---|---|---|
| 1-(1-Naphthyl)piperazine | 15.3 | 31,000 |
| Ketanserin (Control) | 2.1 | 132.5 |
Q. How can researchers resolve contradictions in reported biological activities of thiazole-piperazine derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. To address this:
- Reproducibility Checks : Validate results across multiple cell lines (e.g., HEK-293 vs. CHO-K1) .
- Orthogonal Assays : Combine radioligand binding (e.g., H-spiperone for 5-HT2 receptors) with functional assays (e.g., calcium flux) .
- Batch Analysis : Use HPLC-MS to confirm compound integrity between studies .
Q. What computational methods are effective for predicting the pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME calculate logP (lipophilicity), topological polar surface area (TPSA), and GI absorption. For this compound analogs, TPSA >60 Ų correlates with poor BBB penetration .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like 5-HT2 receptors. Key residues: Asp155 (hydrogen bonding) and Phe339 (π-π stacking) .
Data-Driven Insights
Q. How does the electronic nature of substituents on the thiazole ring affect reactivity in cross-coupling reactions?
- Key Findings :
- Electron-withdrawing groups (e.g., Cl at C-5) activate the thiazole ring for Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh3)4, Na2CO3, 80°C) .
- Electron-donating groups (e.g., -OCH3) reduce reactivity due to decreased electrophilicity at C-2 .
Q. What are the cytotoxic thresholds for thiazole-piperazine derivatives in in vitro models?
- Experimental Data :
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| HeLa | 48.2 | MTT |
| HepG2 | 62.7 | Resazurin Reduction |
| Primary Neurons | >100 | LDH Release |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
